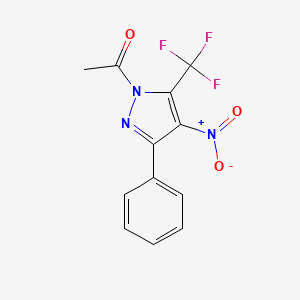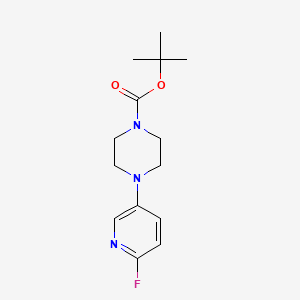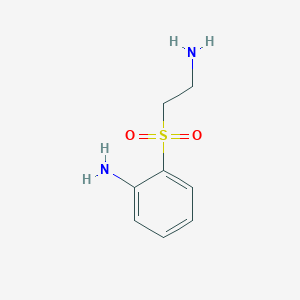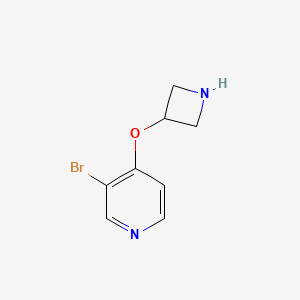![molecular formula C14H21NO3 B12065694 Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-](/img/structure/B12065694.png)
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom at the sixth position is replaced by a 4-(dimethylamino)phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- typically involves the reaction of hexanoic acid with 4-(dimethylamino)phenol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The process may involve multiple steps, including esterification, hydrolysis, and purification to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- is often carried out using large-scale reactors and advanced purification techniques. The process is optimized to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production time.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]- can be compared with other similar compounds, such as:
Hexanoic acid: A simple carboxylic acid with a six-carbon chain.
4-(Dimethylamino)phenol: A phenolic compound with a dimethylamino group.
Phenoxyacetic acid: A compound with a phenoxy group attached to acetic acid.
Uniqueness
The uniqueness of hexanoic acid, 6-[4-(dimethylamino)phenoxy]- lies in its combination of a hexanoic acid backbone with a 4-(dimethylamino)phenoxy group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
6-[4-(dimethylamino)phenoxy]hexanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-15(2)12-7-9-13(10-8-12)18-11-5-3-4-6-14(16)17/h7-10H,3-6,11H2,1-2H3,(H,16,17) |
Clé InChI |
CWKQLMQXTKAXLX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)OCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenoic acid, 3-[5-nitro-2-(1-piperidinyl)phenyl]-](/img/structure/B12065614.png)

![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)




![(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methyl phosphono hydrogen phosphate](/img/structure/B12065663.png)
![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)





